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This technical support center provides guidance for researchers, scientists, and drug

development professionals on troubleshooting false positive results in Herpes Simplex Virus

Type 2 (HSV-2) serological assays.

Frequently Asked Questions (FAQs)
Q1: What are the common causes of false positive results in HSV-2 serological assays?

A1: False positive results in HSV-2 serological assays can arise from several factors:

Low Index Values: Many commercial enzyme-linked immunosorbent assays (ELISAs), such

as the HerpeSelect HSV-2 EIA, are prone to false positives at low index values (e.g., 1.1–

3.0).[1] One study reported a specificity of only 39.8% for index values between 1.1 and 2.9.

[1]

Cross-Reactivity: Antibodies to other herpesviruses, such as Varicella-Zoster Virus (VZV),

Cytomegalovirus (CMV), and Epstein-Barr virus (EBV), may cross-react with HSV-2

antigens, leading to a false positive result.[2][3] Cross-reactivity with HSV-1 is also a

significant concern, especially in assays that do not use type-specific glycoprotein G2 (gG-2)

as the antigen.[4]

Assay Type: Older assays based on whole-virus lysates are more prone to cross-reactivity

compared to newer assays that use the type-specific glycoprotein G2 (gG-2) from HSV-2.
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Recent Infection: Testing too soon after a potential exposure may lead to equivocal or low-

positive results as the antibody response is still developing. It can take up to 12-16 weeks for

IgG antibodies to reach detectable levels.[5]

Improper Specimen Handling and Storage: Degradation of the sample due to incorrect

handling or storage can potentially lead to erroneous results.

Laboratory Error: As with any laboratory test, human or equipment error can contribute to

inaccurate results.

Q2: An initial ELISA for HSV-2 returned a positive result with a low index value. What should be

the next step?

A2: A low-positive result on an initial ELISA, particularly with an index value between 1.1 and

3.0, should be considered preliminary and requires confirmatory testing with a more specific

method.[1] The CDC recommends confirmatory testing for all low-positive EIA results.[1] The

recommended confirmatory tests are the Biokit HSV-2 rapid assay or the Western blot.[1] It is

important not to use an immunoblot that utilizes the same antigen as the initial EIA for

confirmation, such as the HerpeSelect HSV-2 immunoblot, as this will not resolve the issue of

potential cross-reactivity with that specific antigen.[1]

Q3: What is the gold standard for HSV-2 serological confirmation?

A3: The Western blot is considered the gold standard for confirmatory serological diagnosis of

HSV-1 and HSV-2 infections.[6] It is highly sensitive and specific because it detects antibodies

to multiple viral proteins, allowing for a clear differentiation between HSV-1 and HSV-2.[7][8]

The University of Washington runs a highly regarded Western blot assay for HSV antibodies.[7]

[8]

Q4: Are there alternative confirmatory assays to the Western blot?

A4: Yes, the Biokit HSV-2 rapid assay is a reliable alternative for confirming positive ELISA

results.[9][10] It is a point-of-care test that can be performed quickly and has been shown to

significantly improve the positive predictive value of initial ELISA screening.[9][10][11] Using the

Biokit for confirmation of positive Focus HSV-2 ELISA results has been shown to be effective in

reducing false-positive outcomes.[9][10][11]
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Q5: Should IgM testing be used for the diagnosis of HSV-2 infection?

A5: No, IgM testing for HSV-1 or HSV-2 is not recommended.[1] IgM tests are not type-specific

and can be positive during recurrent episodes of herpes, not just the initial infection.[1] This can

lead to misleading results and an incorrect assumption about the timing of infection.

Troubleshooting Guides
Issue: Unexpected Positive Result in a Low-Prevalence
Population
Symptoms: An HSV-2 serological assay yields a positive result in a sample from a population

with a low expected prevalence of HSV-2 infection.

Possible Causes:

Increased likelihood of a false positive due to the lower positive predictive value of the assay

in such populations.

Cross-reactivity with other viral antibodies.

Troubleshooting Steps:

Review the Index Value: If the positive result is from an ELISA, check the index value. A low

index value (e.g., 1.1-3.0) significantly increases the suspicion of a false positive.

Perform Confirmatory Testing:

Recommended: Send the sample for a Western blot assay.

Alternative: Use the Biokit HSV-2 rapid assay for confirmation.

Consider Patient History: In a clinical research setting, review participant history for factors

that might increase the pre-test probability of infection.

Issue: Discordant Results Between Different Serological
Assays
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Symptoms: A sample tests positive on one HSV-2 serological assay but negative or equivocal

on another.

Possible Causes:

Differences in the antigens used in the assays (e.g., whole-virus lysate vs. recombinant gG-

2).

Variations in the sensitivity and specificity of the different kits.

The sample may have antibody levels that are close to the detection limit of one or both

assays.

Troubleshooting Steps:

Identify the Antigens Used: Determine the specific antigens utilized in each assay. Assays

based on glycoprotein G-2 (gG-2) are more specific than those using whole-cell lysates.

Consult Assay Performance Data: Refer to the performance characteristics of each assay

(see tables below) to understand their respective sensitivities and specificities.

Utilize a "Gold Standard" Confirmatory Test: To resolve the discrepancy, test the sample

using the Western blot assay.

Data on Commercial HSV-2 Serological Assays
Table 1: Performance of Selected Commercial HSV-2 Serological Assays Compared to

Western Blot

Assay Sensitivity Specificity

HerpeSelect HSV-2 ELISA

(Focus)
80% - 98%

Varies, can be low with low

index values

Biokit HSV-2 Rapid Assay 84% 95%

Kalon HSV-2 ELISA 95% 91%
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Note: Performance characteristics can vary depending on the population being tested.

Table 2: Interpretation of HerpeSelect HSV-2 ELISA Index Values

Index Value Interpretation Recommended Action

≤ 0.90 Negative No further action needed.

0.91 - 1.09 Equivocal Retest in 4-6 weeks.

1.10 - 3.0 Low Positive
Confirmatory testing required

(Western blot or Biokit).

> 3.0 Positive

Likely a true positive, but

confirmatory testing is

advisable in low-prevalence

populations or if the result is

unexpected.

Experimental Protocols
Protocol 1: HSV-2 Western Blot Assay (Based on
University of Washington Protocol)
This protocol provides a general overview of the principles and steps involved in the University

of Washington's HSV Western blot assay. For detailed, up-to-date instructions, it is essential to

contact the University of Washington Clinical Virology Laboratory directly.[8][12]

Principle: This assay detects IgG class antibodies to specific HSV-1 and HSV-2 proteins. Viral

proteins from HSV-infected cell lysates are separated by size via electrophoresis and then

transferred to a nitrocellulose membrane. The membrane is cut into strips, which are then

incubated with the patient's serum. If antibodies to specific HSV proteins are present, they will

bind to the corresponding protein bands on the membrane. This binding is then detected using

an enzyme-linked secondary antibody that causes a color change, revealing a specific banding

pattern that allows for the differentiation of HSV-1 and HSV-2 antibodies.[12]

Methodology:
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Antigen Preparation: Lysates of HSV-1 and HSV-2 infected cells are prepared.

Electrophoresis: The viral proteins are separated by polyacrylamide gel electrophoresis

(PAGE).

Blotting: The separated proteins are transferred from the gel to a nitrocellulose membrane.

Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody

binding.

Incubation with Serum: The membrane strips are incubated with the diluted patient serum.

Washing: The strips are washed to remove unbound antibodies.

Incubation with Secondary Antibody: The strips are incubated with an enzyme-conjugated

anti-human IgG antibody.

Washing: The strips are washed again to remove the unbound secondary antibody.

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to

produce a colored band.

Interpretation: The banding pattern is compared to known positive and negative controls to

determine the presence of HSV-1 and/or HSV-2 specific antibodies.

Protocol 2: Biokit HSV-2 Rapid Assay
This is a rapid, point-of-care immunochromatographic assay.

Principle: The test device contains a membrane strip coated with HSV-2 specific antigens

(glycoprotein G-2). When the patient's sample (serum or whole blood) is applied, it migrates

along the membrane. If HSV-2 antibodies are present, they bind to the antigen-coated line,

resulting in a visible colored line in the test region. A control line is also included to ensure the

test has been performed correctly.[13]

Methodology (General Steps):

Sample Collection: A small sample of serum or capillary whole blood is collected.[13][14]
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Sample Application: The collected sample is applied to the sample well of the test device.

Addition of Buffer: A chase buffer is added to the buffer well to facilitate the migration of the

sample along the membrane.

Incubation: The test is allowed to develop for a specified amount of time (typically around 10

minutes).[14]

Result Interpretation: The presence or absence of a colored line in the test region is

observed.

Visualizations
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ELISA Well

1. HSV-2 gG-2 Antigen Coated on Well
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(Contains HSV-2 Antibodies)

3. HSV-2 Antibodies Bind to Antigen

4. Enzyme-linked Secondary Antibody Added

5. Secondary Antibody Binds to HSV-2 Antibody

6. Substrate Added

7. Color Change Indicates Positive Result
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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